Bicyclo[3.2.2]nona-3,6-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[322]nona-3,6-dien-2-one is a bicyclic organic compound with the molecular formula C9H10O It is characterized by a unique structure that includes two fused rings and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.2]nona-3,6-dien-2-one can be synthesized through several methods. One notable method involves the Diels-Alder reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene, followed by thermal cycloreversion . This reaction is typically carried out under high-pressure conditions to improve the yield of the Diels-Alder adducts.
Another synthetic route involves the reaction of Mannich base hydrochlorides with ethyl acetoacetate, followed by aldol condensation . This method is advantageous due to its operational simplicity and the ability to build a complex carbon skeleton in a minimal number of steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.2]nona-3,6-dien-2-one undergoes various chemical reactions, including:
Diels-Alder Reactions: This compound can act as a dienophile in Diels-Alder reactions with several dienes, leading to the formation of endo-cis adducts.
Pinacol Rearrangement: The compound can undergo pinacol-type rearrangement to form homobarrelenones when treated with p-toluenesulfonic acid in boiling benzene.
Common Reagents and Conditions
Diels-Alder Reactions: Common reagents include dienes such as cyclopentadiene, and the reactions are typically carried out under high-pressure conditions.
Pinacol Rearrangement:
p-Toluenesulfonic acid and boiling benzene are used as reagents and solvents, respectively.Major Products
Scientific Research Applications
Bicyclo[3.2.2]nona-3,6-dien-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[3.2.2]nona-3,6-dien-2-one involves its ability to participate in pericyclic reactions, such as the Diels-Alder reaction. The compound’s unique structure allows it to act as a dienophile, facilitating the formation of complex adducts through cycloaddition reactions . Additionally, its ketone functional group can undergo various transformations, including rearrangements and reductions, contributing to its versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nona-3,6-dien-2-one: This compound has a similar bicyclic structure but with a different ring fusion pattern.
Homobarrelenone: A derivative formed through the pinacol rearrangement of bicyclo[3.2.2]nona-3,6-dien-2-one.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a ketone functional group. This combination allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
31517-33-6 |
---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
bicyclo[3.2.2]nona-3,6-dien-2-one |
InChI |
InChI=1S/C9H10O/c10-9-6-3-7-1-4-8(9)5-2-7/h1,3-4,6-8H,2,5H2 |
InChI Key |
NADROADAYNFLIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.